molecular formula C24H30FNO6 B560480 Cemdomespib CAS No. 1450642-92-8

Cemdomespib

Cat. No.: B560480
CAS No.: 1450642-92-8
M. Wt: 447.5 g/mol
InChI Key: PDBWOHBMJQOBHL-WBADGQHESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cemdomespib is synthesized through a series of chemical reactions that involve the formation of its complex molecular structure. The synthetic route typically includes the following steps:

    Formation of the biphenyl core: This involves the coupling of two aromatic rings to form the biphenyl structure.

    Introduction of the fluoro group: A fluorine atom is introduced into the biphenyl core through a halogenation reaction.

    Attachment of the sugar moiety: The sugar moiety is attached to the biphenyl core through a glycosylation reaction.

    Formation of the final compound:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process also involves purification steps, such as recrystallization and chromatography, to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Cemdomespib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Cemdomespib has a wide range of scientific research applications, including:

Mechanism of Action

Cemdomespib exerts its effects by inhibiting heat shock protein 90-beta, a molecular chaperone involved in protein folding and stabilization. By inhibiting this protein, this compound induces the expression of heat shock protein 70, which provides neuroprotection and helps in the recovery of damaged neurons. The molecular targets and pathways involved include the modulation of stress response pathways and the stabilization of protein structures .

Comparison with Similar Compounds

Cemdomespib is unique in its ability to modulate heat shock protein expression and provide neuroprotection. Similar compounds include:

This compound stands out due to its specific application in treating diabetic peripheral neuropathic pain and its unique mechanism of action involving heat shock protein 70 induction .

Properties

CAS No.

1450642-92-8

Molecular Formula

C24H30FNO6

Molecular Weight

447.5 g/mol

IUPAC Name

N-[2-[4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-2-(3-fluorophenyl)phenyl]ethyl]acetamide

InChI

InChI=1S/C24H30FNO6/c1-14(27)26-11-10-15-8-9-18(13-19(15)16-6-5-7-17(25)12-16)31-23-21(29)20(28)22(30-4)24(2,3)32-23/h5-9,12-13,20-23,28-29H,10-11H2,1-4H3,(H,26,27)/t20-,21+,22+,23+/m0/s1

InChI Key

PDBWOHBMJQOBHL-WBADGQHESA-N

Isomeric SMILES

CC(=O)NCCC1=C(C=C(C=C1)O[C@H]2[C@@H]([C@@H]([C@H](C(O2)(C)C)OC)O)O)C3=CC(=CC=C3)F

SMILES

CC(=O)NCCC1=C(C=C(C=C1)OC2C(C(C(C(O2)(C)C)OC)O)O)C3=CC(=CC=C3)F

Canonical SMILES

CC(=O)NCCC1=C(C=C(C=C1)OC2C(C(C(C(O2)(C)C)OC)O)O)C3=CC(=CC=C3)F

Synonyms

N-[2-[5-[(6-Deoxy-5-C-methyl-4-O-methyl-alpha-L-lyxo-hexopyranosyl)oxy]-3/'-fluoro[1,1/'-biphenyl]-2-yl]ethyl]-acetamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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